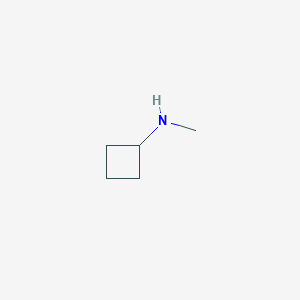

N-methylcyclobutanamine

Description

Contextualization within Cycloaliphatic Amine Chemistry

Cycloaliphatic amines are a class of organic compounds that feature an amine functional group attached to a cycloalkane ring. These structures are pivotal in various industrial and pharmaceutical applications, serving as building blocks for agrochemicals, and as curing agents for epoxy resins. ontosight.aigoogle.commobilityforesights.com N-methylcyclobutanamine, with its four-membered carbon ring, holds a distinct position within this class. cymitquimica.com The strained nature of the cyclobutane (B1203170) ring imparts specific conformational constraints and reactivity patterns that differentiate it from its cyclopentane and cyclohexane analogues. nih.gov This unique geometry influences the compound's steric and electronic properties, which in turn dictates its interaction with other molecules and its utility in chemical synthesis. cymitquimica.com

The presence of a secondary amine group further defines its chemical behavior, allowing it to participate in a wide array of chemical transformations such as alkylation and acylation. cymitquimica.com This reactivity, combined with the structural characteristics of the cyclobutane moiety, makes this compound a subject of interest for chemists seeking to create novel molecular architectures.

Significance as a Scaffold in Synthetic and Medicinal Chemistry

In the realm of synthetic chemistry, this compound serves as a valuable building block for the elaboration of more complex molecular structures. cymitquimica.com Its secondary amine functionality provides a reactive handle for the introduction of various substituents and for its incorporation into larger molecular frameworks.

The true significance of this compound, however, is particularly evident in the field of medicinal chemistry. The cyclobutane motif is a bioisostere for other cyclic and acyclic structures, offering a way to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The rigid nature of the cyclobutane ring can help in optimizing the orientation of substituents to enhance binding affinity to biological targets. Research has shown that derivatives of this compound are being explored for their potential pharmacological activities. For instance, some cyclobutyl amines have been investigated as selective H3 receptor antagonists.

Interdisciplinary Research Perspectives on this compound

The utility of this compound extends beyond the traditional boundaries of synthetic and medicinal chemistry, finding applications in a range of interdisciplinary research areas. For example, derivatives of this compound have been investigated in the context of materials science and agrochemistry. ontosight.aismolecule.com

Furthermore, computational studies have been conducted on related azido-cycloalkanamines to evaluate their potential as hypergolic fuels, highlighting the diverse applications of small-ring amine structures. dtic.mil The unique structural features of this compound and its derivatives continue to inspire research across multiple scientific disciplines, promising new discoveries and applications.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and its hydrochloride salt.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H11N | cymitquimica.comclearsynth.comnih.gov |

| Molar Mass | 85.15 g/mol | clearsynth.comnih.gov |

| CAS Number | 34066-62-1 | cymitquimica.comclearsynth.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | CNC1CCC1 | nih.gov |

| InChI Key | JSIGUUUNVYUWQT-UHFFFAOYSA-N | cymitquimica.comnih.gov |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H12ClN | synquestlabs.comchembk.comnih.gov |

| Molar Mass | 121.61 g/mol | synquestlabs.comchembk.comnih.gov |

| CAS Number | 848497-98-3 | synquestlabs.comnih.govapolloscientific.co.uk |

| IUPAC Name | This compound;hydrochloride | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C | chembk.com |

Structure

3D Structure

Properties

IUPAC Name |

N-methylcyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-6-5-3-2-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIGUUUNVYUWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618590 | |

| Record name | N-Methylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34066-62-1 | |

| Record name | N-Methylcyclobutanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34066-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34066-62-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of N Methylcyclobutanamine

Established Synthetic Routes for N-Methylcyclobutanamine Core Structure

The synthesis of the this compound core relies on established methodologies for amine preparation. Key strategies focus on either forming the carbon-nitrogen bond directly or constructing the cyclic system.

Alkylation-Based Syntheses of Secondary Amines

The formation of secondary amines through the alkylation of a primary amine is a fundamental transformation in organic synthesis. wikipedia.org This method, in principle, can be applied to the synthesis of this compound by reacting cyclobutylamine with a methylating agent, such as a methyl halide (e.g., methyl iodide). The reaction proceeds via a nucleophilic aliphatic substitution, where the lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic methylating agent. wikipedia.org

However, this approach is often complicated by a lack of selectivity. The product, this compound, is itself a nucleophile and can compete with the starting material for the methylating agent. This can lead to over-alkylation, producing the tertiary amine (N,N-dimethylcyclobutanamine) and even the quaternary ammonium salt. wikipedia.org Consequently, for precise laboratory synthesis, direct alkylation is often less favored compared to more selective methods like reductive amination. wikipedia.org

Table 1: General Principle of Alkylation-Based Synthesis

| Starting Material | Reagent | Product | Potential Byproducts |

|---|

Reductive Amination Procedures for Cyclobutane-Containing Precursors

Reductive amination is a highly effective and widely used method for the synthesis of amines, including this compound. sigmaaldrich.comwikipedia.org This two-step, often one-pot, process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced to the target amine. libretexts.orgyoutube.com

For the synthesis of this compound, the precursors are cyclobutanone and methylamine. These react to form an N-cyclobutylidenemethanamine intermediate. This imine is not typically isolated but is reduced in situ. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their mildness and selectivity for reducing the protonated imine over the initial ketone. sigmaaldrich.com Catalytic hydrogenation is another viable reduction method. wikipedia.org This approach offers high yields and avoids the over-alkylation issues associated with direct alkylation. youtube.com

Table 2: Reductive Amination for this compound Synthesis

| Carbonyl Precursor | Amine Precursor | Typical Reducing Agents | Product |

|---|

Alternative Preparative Strategies and Chemical Transformations

Recent advancements in synthetic chemistry have provided novel routes to cyclobutane-containing amines. One such strategy involves the use of highly strained bicyclo[1.1.0]butanes (BCBs) as precursors. chemrxiv.orgchemrxiv.org Lewis acid-catalyzed reactions between BCB ketones and triazinanes (cyclic trimers of imines) can produce complex polycyclic intermediates. chemrxiv.org

Specifically, the reaction can yield 2,4-diazabicyclo[4.1.1]octanes. A subsequent acidic workup cleaves the aminal moiety within this structure, resulting in the formation of medicinally relevant cis-cyclobutyl diamines. chemrxiv.org While this method does not directly yield this compound, it represents a modern and divergent strategy for accessing the core cyclobutylamine framework, which can then be functionalized. chemrxiv.org

Chemical Transformations of the Secondary Amine Functionality

The secondary amine in this compound is a versatile functional group that readily participates in further chemical transformations, allowing for the synthesis of a wide array of derivatives. cymitquimica.com

Alkylation Reactions for Tertiary Amine Formation

This compound can act as a nucleophile and react with various alkylating agents, such as alkyl halides, to form tertiary amines. mt.com This reaction follows a standard Sₙ2 pathway. The synthesis of tertiary amines is generally more straightforward and selective than primary or secondary amine alkylation, as the possibility of over-alkylation to a quaternary ammonium salt is the only competing pathway. wikipedia.org By controlling the stoichiometry, tertiary amines can often be prepared in good yield. This transformation is fundamental for incorporating the N-methylcyclobutyl moiety into larger molecular structures. mt.com

Table 3: Synthesis of Tertiary Amines from this compound

| Starting Material | Alkylating Agent | Product Example |

|---|---|---|

| This compound | Ethyl iodide | N-Cyclobutyl-N-ethylethanamine |

Acylation Reactions for Amide Derivatives

The reaction of this compound with acylating agents is a robust method for forming N,N-disubstituted amides. researchgate.net Common acylating agents include acyl chlorides and acid anhydrides. The reaction is a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the displacement of a leaving group (e.g., chloride) and the formation of a stable amide bond. organic-chemistry.orgbath.ac.uk This reaction is typically high-yielding and is a cornerstone of medicinal chemistry and materials science for creating compounds with diverse properties. researchgate.net For instance, reacting this compound with propionyl chloride yields N-cyclobutyl-N-methylpropanamide. nih.gov

Table 4: Synthesis of Amide Derivatives from this compound

| Starting Material | Acylating Agent | Product Example |

|---|---|---|

| This compound | Acetyl chloride | N-Cyclobutyl-N-methylacetamide |

| This compound | Propionyl chloride | N-Cyclobutyl-N-methylpropanamide nih.gov |

Oxidation Pathways and Resulting Products

The oxidation of this compound and its derivatives, particularly through biological or biomimetic systems, offers a pathway to functionalized products. A key area of research involves the use of engineered enzymes for selective C–H hydroxylation.

Enzymatic C–H Hydroxylation:

Engineered cytochrome P450 enzymes, specifically from the P450BM3 family, have demonstrated the ability to selectively hydroxylate cyclobutylamine derivatives at chemically unactivated positions. nih.govox.ac.uk This biocatalytic approach allows for high regioselectivity and stereoselectivity, which is challenging to achieve with traditional chemical methods. The oxidation typically targets the C2 and C3 positions of the cyclobutane (B1203170) ring.

The process can yield a variety of hydroxylated metabolites. For instance, the oxidation of N-acyl cyclobutylamine derivatives can produce both cis- and trans-hydroxylated products. Through careful selection and engineering of the enzyme variant, the reaction can be optimized to favor a specific isomer with high enantiomeric excess (ee). nih.gov For example, one study identified an enzyme variant that produced the trans-1,2 metabolite in 98% ee. nih.gov Further optimization using mutants has led to preparative-scale reactions yielding isolated cis and trans isomers. nih.gov

The primary products of these oxidation pathways are valuable bifunctional intermediates, such as cis- and trans-hydroxy-N-methylcyclobutanamines, which can be used for further synthesis. ox.ac.uk

| Enzyme Variant | Major Product(s) | Selectivity Notes |

|---|---|---|

| Initial Screen Variants | Mixture of 2-OH and 3-OH isomers | Varying ratios of cis/trans isomers and positional isomers. |

| Optimized Variant RP/HL/IG | trans-1,2-hydroxy metabolite | Product generated with 98% enantiomeric excess (ee). |

| L437 Insertion Mutants | trans-1,2-hydroxy metabolite | Improved conversion and selectivity for the target metabolite. |

Ring System Modifications and Functionalization of Cyclobutane Moiety

Modifying the cyclobutane ring of this compound is crucial for creating diverse derivatives. This is achieved primarily through substitution and coupling reactions.

Substitution Reactions on the Cyclobutane Ring

Direct functionalization of the cyclobutane ring's C-H bonds is a powerful strategy for introducing new substituents.

Palladium-Catalyzed C-H Arylation:

A prominent method for substitution is the palladium-catalyzed C-H arylation. calstate.edu This reaction often employs a directing group to control the position of substitution. For cyclobutylamine derivatives, the amine functionality itself can be converted into a transient directing group. This strategy allows for the selective formation of products like cis-3-arylcyclobutan-1-amine. calstate.edu The reaction involves the formation of an imine with a directing group, followed by palladium-catalyzed C-H activation and subsequent coupling with an aryl halide. calstate.edu This approach has been shown to be effective for creating substituted cyclobutanes, outperforming even cyclohexane examples in some cases. acs.org

Halogenation:

General reactions applicable to cyclobutanes include halogenation. Under UV light, cyclobutanes can react with chlorine and bromine to form substitution products, introducing halogen atoms onto the ring. pharmaguideline.com

Coupling Reactions for Advanced Derivatization (e.g., Suzuki-Miyaura coupling)

Cross-coupling reactions are essential for building more complex molecular architectures based on the this compound scaffold.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction has been successfully applied to cyclobutane systems. This involves the reaction of potassium cyclobutyltrifluoroborates with various aryl chlorides in the presence of a palladium catalyst to yield aryl-substituted cyclobutanes. organic-chemistry.org This method is robust, tolerating electron-rich, electron-poor, and sterically hindered coupling partners. organic-chemistry.org

Other Palladium-Catalyzed Cross-Couplings:

A range of other palladium-catalyzed cross-coupling reactions can be used to functionalize cyclobutane precursors, which could then be converted to this compound derivatives. For example, reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides can produce cyclobutenes and methylenecyclobutanes. organic-chemistry.orgorganic-chemistry.org Additionally, rhodium-catalyzed asymmetric cross-coupling reactions between cyclobutenes and arylboronic acids provide another route to chiral, functionalized cyclobutanes. researchgate.net

| Coupling Reaction | Cyclobutane Substrate Type | Coupling Partner | Catalyst System | Resulting Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Potassium cyclobutyltrifluoroborate | Aryl chlorides | Palladium-based | Aryl-substituted cyclobutanes | organic-chemistry.org |

| Carbene Coupling | Cyclobutanone N-sulfonylhydrazone | Aryl/benzyl halides | Pd₂(dba)₃ / PPh₃ | Cyclobutenes, methylenecyclobutanes | organic-chemistry.org |

| Asymmetric Arylation | Cyclobutene | Arylboronic acid | Rhodium-based | Chiral aryl-substituted cyclobutanes | researchgate.net |

Chirality and Stereochemical Control in this compound Derivatives

Controlling the stereochemistry of substituted this compound is critical, as different stereoisomers can have distinct biological activities.

Asymmetric Synthesis:

Several strategies exist for the enantioselective synthesis of substituted cyclobutanes. These methods establish chirality during the formation of the ring or its subsequent functionalization.

Catalytic Asymmetric Reactions: Methods such as rhodium-catalyzed asymmetric hydrometallation of cyclobutenes nih.gov, asymmetric transfer hydrogenation of cyclobutenediones acs.org, and enantioselective Michael additions to cyclobutenes rsc.org provide access to chiral cyclobutane structures with high enantioselectivity.

[2+2] Cycloadditions: Stereocontrolled [2+2] cycloaddition reactions are a foundational method for synthesizing cyclobutane derivatives, with chirality often introduced through chiral catalysts or auxiliaries. nih.govmdpi.com

Resolution of Racemates:

For cases where a racemic mixture is synthesized, classical resolution can be employed to separate the enantiomers. A documented process for producing optically active cyclobutylamines involves reacting the racemic amine with an optically active resolving agent, such as N-acylphenylglycine. google.com This reaction forms two diastereomeric salts, which typically have different solubilities. The less soluble salt can be selectively crystallized and separated. The desired optically active amine is then liberated from the isolated salt. google.com This method is a practical approach for obtaining enantiomerically pure starting materials.

Industrial Synthesis Considerations and Process Optimization

The industrial-scale synthesis of this compound and its derivatives requires processes that are scalable, efficient, and cost-effective.

Scalability and Process Development:

The transition from laboratory-scale synthesis to industrial production involves significant process optimization. Methodologies that are described as "scalable" are of particular interest. For example, the development of a stereoselective and scalable process for preparing a related methylcyclobutanol-pyridyl ether highlights the considerations involved, such as reagent selection and reaction conditions suitable for large-scale reactors. calstate.edu

Stereochemical Control on a Large Scale:

For pharmaceutical applications, it is often necessary to produce a single enantiomer of a chiral drug molecule. Therefore, industrial processes must incorporate robust methods for stereochemical control. The resolution of racemates via diastereomeric salt formation is a well-established and scalable technique for achieving this. google.com The development of asymmetric syntheses that are efficient and use stable, inexpensive catalysts is also a major focus of industrial research.

Starting Materials and Route Efficiency:

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful method for determining the precise structure of N-methylcyclobutanamine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete map of the carbon-hydrogen framework can be assembled.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment, connectivity, and stereochemical relationships of the hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the N-methyl group, the methine proton on the carbon attached to the nitrogen, and the methylene protons of the cyclobutane (B1203170) ring. nih.gov

The N-methyl protons give rise to a singlet, typically in the range of 2.2-2.5 ppm, due to the absence of adjacent protons for spin-spin coupling. The methine proton (H-1), being attached to the same carbon as the electronegative nitrogen atom, is deshielded and appears as a multiplet further downfield. The six methylene protons on the cyclobutane ring at positions C-2, C-3, and C-4 are chemically non-equivalent and exhibit complex splitting patterns due to coupling with each other and with the methine proton. nih.gov The protons on C-2 and C-4 are diastereotopic and will show different chemical shifts and coupling patterns.

A detailed analysis of the coupling constants (J-values) can provide insight into the conformation of the cyclobutane ring. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 2.2 - 2.5 | Singlet |

| H-1 (methine) | 2.8 - 3.2 | Multiplet |

| H-2, H-4 (methylene) | 1.8 - 2.2 | Multiplet |

| H-3 (methylene) | 1.6 - 1.9 | Multiplet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule. For this compound, four unique carbon signals are expected: the N-methyl carbon, the methine carbon (C-1), and the two inequivalent methylene carbons of the cyclobutane ring (C-2/C-4 and C-3).

The carbon atom bonded to the nitrogen (C-1) is significantly deshielded and appears at a lower field (higher ppm value) compared to the other ring carbons. The N-methyl carbon signal is also distinct. The chemical shifts of the cyclobutane ring carbons are influenced by the strain of the four-membered ring system. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 35 - 40 |

| C-1 (methine) | 55 - 65 |

| C-2, C-4 (methylene) | 25 - 35 |

Note: These are estimated values and can be influenced by solvent and other experimental conditions.

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, cross-peaks would be observed between the methine proton (H-1) and the adjacent methylene protons (H-2/H-4). Further correlations would be seen between the H-2/H-4 protons and the H-3 protons, confirming the sequence of atoms within the cyclobutane ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would show a correlation peak for each C-H bond, definitively linking the proton chemical shifts to their corresponding carbon signals. For example, the proton signal assigned to the N-methyl group would show a cross-peak with the N-methyl carbon signal in the ¹³C dimension. youtube.com This is invaluable for confirming the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the secondary amine and the cyclobutane ring.

As a secondary amine, this compound exhibits a characteristic N-H stretching vibration. This typically appears as a single, weak to medium intensity band in the region of 3300-3500 cm⁻¹. wpmucdn.com The presence of this band is a clear indicator of the N-H bond.

The stretching vibration of the C-N bond in aliphatic amines gives rise to an absorption band in the 1020-1220 cm⁻¹ region. vscht.cz The spectrum will also show strong bands corresponding to C-H stretching vibrations of the methyl and cyclobutane groups, typically in the 2850-3000 cm⁻¹ range. nist.gov Vibrations specific to the cyclobutane ring, such as CH₂ scissoring (bending) modes, are expected to appear in the fingerprint region (below 1500 cm⁻¹), contributing to the unique spectral signature of the molecule. nist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak-Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| CH₂ Scissoring (Cyclobutane) | ~1450 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides invaluable data. The nominal molecular weight of this compound (C₅H₁₁N) is 85.15 g/mol . clearsynth.comlookchem.com

Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing both ionization and extensive fragmentation. libretexts.orgresearchgate.net This fragmentation is not random; it follows predictable pathways that provide a structural fingerprint of the molecule. orgchemboulder.comlibretexts.org For this compound, the molecular ion (M•+) is expected at an m/z of 85.

The fragmentation of cyclic amines is complex but often dominated by α-cleavage, which is the breaking of a bond adjacent to the nitrogen atom. wikipedia.orgmiamioh.edu This process is driven by the formation of a stable, resonance-stabilized iminium cation. miamioh.edu

Key fragmentation pathways for this compound include:

α-Cleavage (Loss of H•): A common fragmentation for amines is the loss of a hydrogen atom from the carbon adjacent to the nitrogen, resulting in a stable M-1 ion. miamioh.edu For this compound, this would produce a significant peak at m/z 84.

α-Cleavage (Ring Opening): The primary fragmentation pathway involves cleavage of the bonds on the cyclobutane ring adjacent to the point of attachment to the nitrogen. Ring opening followed by the loss of an ethylene molecule (C₂H₄) is a characteristic fragmentation for cyclobutane derivatives. This would lead to a fragment ion at m/z 57.

Formation of the Base Peak: The most intense peak in the spectrum (the base peak) for secondary amines like this compound typically results from α-cleavage. Cleavage of the bond between the nitrogen and the cyclobutyl ring, or within the ring itself, can lead to the formation of a highly stable iminium cation, CH₂=N⁺HCH₃, at m/z 44.

Interactive Table: Predicted EI-MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

| 85 | [C₅H₁₁N]•⁺ | - | Molecular Ion (M•⁺) |

| 84 | [C₅H₁₀N]⁺ | H• | α-Cleavage (Loss of Hydrogen) |

| 57 | [C₃H₇N]⁺ | C₂H₄ | Ring opening and loss of ethylene |

| 44 | [C₂H₆N]⁺ | C₃H₅• | α-Cleavage leading to iminium ion |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net Unlike nominal mass, which is the integer mass of the most abundant isotope, the exact mass is the calculated mass based on the specific masses of the constituent isotopes. For this compound (C₅H₁₁N), the calculated monoisotopic mass is 85.089149355 Da. nih.gov This high level of precision enables HRMS to distinguish between compounds with the same nominal mass but different elemental compositions, confirming the identity of the analyte.

Chromatographic Methods for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

GC-MS is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. nih.gov In this method, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a long, thin capillary column. mdpi.comshimadzu.com The separated components then enter a mass spectrometer, which serves as the detector, providing mass spectra for identification.

A typical GC-MS analysis would involve:

Column: A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). mdpi.com

Carrier Gas: An inert gas, typically helium or hydrogen.

Injection: A small volume of the sample dissolved in a volatile solvent is injected into a heated port to ensure rapid vaporization.

Detection: The mass spectrometer is typically operated in EI mode, generating a fragmentation pattern that can be compared against spectral libraries for positive identification. mdpi.com

Interactive Table: Typical GC-MS Parameters for Volatile Amine Analysis

| Parameter | Typical Setting |

| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temp 50°C, ramp to 250°C at 10°C/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280-290 °C nih.gov |

| Mass Range | m/z 40-500 |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a basic compound like this compound, reversed-phase HPLC is a common approach. sielc.com

Key aspects of an HPLC method would include:

Stationary Phase: A C18 (octadecylsilyl) column is frequently used, where the nonpolar stationary phase retains the analyte.

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. sielc.com To ensure good peak shape for the amine, an acidic modifier such as formic acid or phosphoric acid is often added to the mobile phase. For compatibility with a mass spectrometer detector (LC-MS), a volatile modifier like formic acid is preferred. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. nih.gov An HPLC method developed for this compound can typically be transferred to a UPLC system to achieve higher throughput. sielc.com The fundamental principles of separation remain the same as in HPLC, but the instrumentation is optimized to handle the higher backpressures generated by the smaller particles. nih.gov

Computational Approaches to Spectroscopic Data Prediction

In the structural elucidation of novel or complex organic molecules, computational chemistry has emerged as a powerful tool to complement experimental spectroscopic data. For this compound, theoretical predictions of its spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, can be achieved through various ab initio and Density Functional Theory (DFT) methods. These computational approaches allow for the calculation of molecular geometries, electronic structures, and vibrational frequencies, which in turn can be used to simulate spectra. This section delves into the common computational methodologies applied for the spectroscopic characterization of this compound.

The primary goal of these computational studies is to predict the spectroscopic features of this compound with a high degree of accuracy, aiding in the interpretation of experimental data. Two of the most widely employed quantum mechanical methods for this purpose are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the time-independent Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, the HF method does not fully account for electron correlation, which can affect the accuracy of the predicted spectroscopic parameters. For vibrational frequency calculations, it is common practice to apply a scaling factor to the computed frequencies to better align them with experimental values.

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. Various exchange-correlation functionals are available within the DFT framework, with hybrid functionals like B3LYP being particularly popular for spectroscopic predictions. DFT methods generally provide more accurate results than HF for vibrational frequencies and NMR chemical shifts due to the inclusion of electron correlation effects.

For the prediction of NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT or HF calculations. The GIAO method effectively addresses the issue of the gauge-origin dependence of the magnetic shielding tensor, leading to more reliable predictions of chemical shifts.

The accuracy of computational predictions is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those from the Pople family (e.g., 6-311++G(d,p)) or the Dunning correlation-consistent family (e.g., cc-pVTZ), generally yield more accurate results but at a higher computational expense.

Illustrative Predicted Spectroscopic Data for this compound

While specific experimental versus computational studies on this compound are not extensively documented in the literature, it is possible to generate illustrative predicted data based on standard computational protocols. The following tables present hypothetical predicted ¹H and ¹³C NMR chemical shifts and key IR vibrational frequencies for this compound, calculated using the B3LYP functional and the 6-31G(d) basis set. It is important to note that these are representative values and would require comparison with experimental data for validation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number (see figure) | Predicted Chemical Shift (ppm) |

| 1 | 2.85 |

| 2 | 2.10 |

| 3 | 1.85 |

| 4 | 2.30 |

| 5 | 1.75 |

| 6 | 1.75 |

| 7 | 2.30 |

| 8 | 1.85 |

| 9 | 1.15 |

| 10 | 1.15 |

| 11 | 1.15 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number (see figure) | Predicted Chemical Shift (ppm) |

| C1 | 58.2 |

| C2 | 30.5 |

| C3 | 15.8 |

| C4 | 30.5 |

| C5 | 36.4 |

Table 3: Predicted Key Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3350 |

| C-H Stretch (methyl) | 2960 |

| C-H Stretch (cyclobutane) | 2940 |

| C-N Stretch | 1180 |

| C-C Stretch | 1050 |

These computational approaches provide valuable insights into the spectroscopic properties of this compound. The predicted spectra can serve as a guide for the assignment of experimental spectra and can also be used to study the effects of conformational changes on the spectroscopic parameters. The synergy between computational prediction and experimental measurement is a powerful strategy in modern chemical analysis.

Chemical Reactivity, Reaction Mechanisms, and Stereoelectronic Effects

Nucleophilic Reactivity of the Secondary Amine Moiety

The nitrogen atom in N-methylcyclobutanamine possesses a lone pair of electrons, making it a nucleophile. As a secondary amine, its reactivity is influenced by both electronic and steric factors. The methyl group attached to the nitrogen is electron-donating, which slightly increases the electron density on the nitrogen atom and enhances its nucleophilicity. Amines are known to participate in a variety of chemical reactions, including alkylation and acylation, by acting as nucleophiles. cymitquimica.com The ability to form hydrogen bonds also makes it soluble in polar solvents. cymitquimica.com

Influence of Cyclobutane (B1203170) Ring Strain on Reactivity

The cyclobutane ring is characterized by significant ring strain, a consequence of both angle strain and torsional strain. libretexts.org The C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. wikipedia.orgchemistrysteps.com To alleviate some of the torsional strain from eclipsing hydrogens, the ring puckers slightly. masterorganicchemistry.com Nonetheless, the total ring strain energy is substantial, calculated to be around 26.3 kcal/mol. wikipedia.org This inherent instability makes the cyclobutane ring susceptible to reactions that lead to its opening, as this process relieves the strain and is energetically favorable. wikipedia.orgmasterorganicchemistry.com

The high ring strain is a primary driver for the reactivity of cyclobutane derivatives, promoting reactions that involve the cleavage of the ring. pharmaguideline.com This can occur through various mechanisms, including radical and ionic pathways, which are often dictated by the reaction conditions.

Kinetic studies using techniques like e.p.r. spectroscopy have determined the rate constants for these ring-opening reactions over a range of temperatures. canada.carsc.org This rapid fragmentation is a hallmark of radical clocks, where the rate of a known rearrangement is used to time another radical reaction. nih.gov The driving force for this reaction is the release of the ~26 kcal/mol of strain energy stored in the four-membered ring. wikipedia.org The stability of the resulting open-chain radical also plays a role in the reaction kinetics. masterorganicchemistry.com

| Temperature (K) | Rate Constant (s⁻¹) | Arrhenius Equation |

|---|---|---|

| Variable | Variable | log(k/s⁻¹) = 13.0 - 6.8 / (2.303RT) (kcal/mol) |

Note: The data presented is for the analogous cyclobutylmethyl radical, as detailed kinetic studies on the N-methylcyclobutylaminyl radical are not widely published. The Arrhenius equation provides a model for the temperature dependence of the reaction rate.

The reaction pathway for this compound derivatives can diverge significantly depending on whether the system is governed by radical or ionic intermediates.

Radical Systems : As discussed, radical intermediates adjacent to the cyclobutane ring typically lead to rapid homolytic cleavage and ring-opening. beilstein-journals.orgaltervista.org This process results in the formation of a linear alkyl radical, driven by the release of ring strain. masterorganicchemistry.com The reaction is a chain reaction that proceeds through initiation, propagation, and termination steps. youtube.com

Ionic Systems : In contrast, ionic reactions, particularly those involving carbocation intermediates (e.g., S_N1 or E1 pathways), often result in molecular rearrangement rather than simple fragmentation. chemistrytalk.org If a carbocation is formed on the carbon atom bearing the amine group (for instance, after protonation of the amine and its departure as a leaving group), the intermediate is highly prone to rearrangement. organicchemistrytutor.com The significant strain in the cyclobutyl cation provides a strong driving force for a 1,2-alkyl shift, leading to a ring-expansion reaction. This rearrangement converts the strained secondary cyclobutyl carbocation into a more stable, less strained cyclopentyl carbocation. chemistrytalk.org This ring expansion is a common pathway for carbocations adjacent to strained rings. chemistrytalk.org

Electronic and Steric Effects of Substituents on Reaction Pathways

Stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals on reactivity, are critical in understanding the behavior of this compound. baranlab.orgwikipedia.org These effects, combined with classical steric and electronic influences, dictate reaction outcomes.

The substituents on the nitrogen atom—the methyl and cyclobutyl groups—exert significant steric and electronic effects that influence nucleophilic attack and regioselectivity.

Nucleophilic Attack : The steric bulk of the cyclobutyl and methyl groups can hinder the approach of the nitrogen's lone pair to an electrophile, thereby decreasing the rate of reaction. masterorganicchemistry.com This steric hindrance can be a dominant factor, sometimes overriding favorable electronic properties.

Regioselectivity : In reactions where the amine or a derivative directs a reaction at a specific site, the N-substituents can control the regiochemical outcome. For example, in the deprotonation of related ketimines, the size and nature of the N-substituent have been shown to direct the base to a specific α-proton, thereby controlling the regioselectivity of enolate formation. tamu.edu The steric demands of the cyclobutyl group would be expected to exert a strong directing effect in similar reactions.

In reactions that proceed through a carbocationic intermediate, such as an S_N1 reaction, the stability of this intermediate is paramount. khanacademy.org The rate-determining step in an S_N1 reaction is often the formation of the carbocation. chemistrytalk.orgamherst.edu According to the Hammond postulate, factors that stabilize the carbocation intermediate also stabilize the transition state leading to its formation, thus accelerating the reaction rate. amherst.edu

A cyclobutyl cation that might form from an this compound derivative is inherently unstable due to ring strain. chemistrytalk.org This instability drives the aforementioned ring-expansion rearrangement to a more stable cyclopentyl cation. chemistrytalk.orgorganicchemistrytutor.com The relief of angle strain provides a powerful thermodynamic driving force for this transformation. Therefore, any S_N1 reaction involving the loss of the amino group would likely yield cyclopentyl products rather than cyclobutyl products. The stability of carbocations generally follows the order: tertiary > secondary > primary, with resonance stabilization providing a significant additional stabilizing effect. youtube.com The rearrangement from a secondary cyclobutyl cation to a secondary cyclopentyl cation is favorable due to the significant reduction in ring strain.

| Cycloalkane | Ring Strain (kcal/mol) |

|---|---|

| Cyclopropane | 27.6 |

| Cyclobutane | 26.3 |

| Cyclopentane | 7.4 |

| Cyclohexane | 1.3 |

Source: Data compiled from references wikipedia.orgmasterorganicchemistry.com. The table illustrates the significant drop in ring strain when moving from a four-membered to a five-membered ring, explaining the driving force for ring expansion in carbocation intermediates.

Deprotonation Behavior and Generation of Free Base Forms

The deprotonation of this compound, a secondary amine, is a fundamental acid-base reaction that results in the formation of its conjugate base, the free amine. This process is crucial for its use in various chemical syntheses where the nucleophilic nitrogen of the free base is required to participate in reactions. The tendency of the protonated form to release a proton is quantified by its pKa value.

The predicted pKa of this compound is approximately 10.94 ± 0.20. lookchem.comchemicalbook.comguidechem.com This value indicates that this compound is a moderately strong base, comparable to other secondary alkylamines. The equilibrium for the deprotonation of its conjugate acid, the N-methylcyclobutylammonium ion, is depicted below:

C₅H₁₁NH₂⁺ + B⁻ ⇌ C₅H₁₁N + HB

In this reaction, a base (B⁻) removes a proton from the protonated this compound (N-methylcyclobutylammonium ion) to yield the neutral free base and the conjugate acid of the base used (HB). The position of this equilibrium is dictated by the relative base strengths of the free base and the deprotonating agent. To favor the formation of the free base, a stronger base than this compound is typically employed.

Predicted Acidity Constant (pKa)

| Compound Name | Predicted pKa |

| This compound | 10.94 ± 0.20 |

Data sourced from chemical property predictions. lookchem.comchemicalbook.comguidechem.com

Generation of the Free Base

In laboratory and industrial settings, this compound is often supplied and stored as its hydrochloride salt (this compound HCl) due to the increased stability and reduced volatility of the salt form. chemicalbook.comnih.gov To utilize the amine in a chemical reaction, the free base must be generated from this salt. This is achieved by treating the hydrochloride salt with a suitable base.

Common methods for the generation of the free base include:

Treatment with Aqueous Inorganic Bases: A straightforward and widely used method involves dissolving the this compound hydrochloride salt in a suitable solvent and adding a strong inorganic base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ions are strong enough to deprotonate the N-methylcyclobutylammonium ion, forming water and the free amine. The free base can then be extracted into an organic solvent. The reaction is as follows:

C₅H₁₁NH₂⁺Cl⁻ + NaOH → C₅H₁₁N + H₂O + NaCl

Use of Weaker Bases: For applications where a strong base might cause side reactions, weaker bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used. researchgate.net The choice of base depends on the specific requirements of the subsequent reaction.

Ion-Exchange Chromatography: Another method involves the use of a basic ion-exchange resin. researchgate.net A solution of the hydrochloride salt is passed through a column packed with the resin. The resin exchanges the chloride ions for hydroxide ions, and the eluent contains the free base form of this compound.

The choice of method for generating the free base depends on factors such as the scale of the reaction, the desired purity of the free base, and its compatibility with the subsequent reaction conditions. Following the deprotonation, the free base is typically isolated and purified, for instance, by extraction and distillation. The predicted boiling point of this compound is 95.6±8.0 °C, which is a relevant physical property for its purification by distillation. lookchem.comchemicalbook.com

Applications in Medicinal Chemistry and Biological Sciences

N-Methylcyclobutanamine as a Building Block for Pharmaceutical Intermediates

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical intermediates. The rigid, three-dimensional nature of the cyclobutane (B1203170) ring is particularly advantageous in drug design, as it can help to lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target. Medicinal chemists utilize scaffolds like this compound to explore chemical space and develop new molecular entities with desired pharmacological properties. Its incorporation into larger molecules can influence key parameters such as lipophilicity, metabolic stability, and permeability, which are critical for the development of effective drugs.

Exploration as a Ligand in Biochemical Assays

While this compound itself is a simple molecule, its derivatives are frequently explored as ligands in biochemical assays to probe the function of various receptors and enzymes. nih.gov These assays are fundamental to understanding how a potential drug molecule interacts with its target. By incorporating the this compound moiety into a larger chemical structure, researchers can systematically evaluate binding affinities, determine dissociation constants, and assess the functional activity (agonist or antagonist) of the resulting ligand. nih.gov This exploration is a critical step in the early stages of drug discovery, allowing for the identification of promising lead compounds that can be further optimized.

Modulation of Neurotransmitter Systems and Receptors

The this compound scaffold has been instrumental in the development of modulators for several key neurotransmitter systems, demonstrating its versatility in targeting complex neurological pathways.

The cyclobutane core, a key feature of this compound, is present in potent antagonists of the histamine (B1213489) H3 receptor. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for treating cognitive disorders. Research has led to the discovery of clinical candidates that feature a cyclobutane ring, demonstrating that this structural motif is critical for achieving high affinity and optimal pharmacokinetic profiles. For instance, the development of compounds like trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) highlights the successful application of cyclobutane-containing structures in targeting the H3 receptor. nih.gov

Derivatives incorporating the N-cyclobutanamine structure have been identified as highly potent and selective ligands for the Sigma-1 (σ1) receptor. mendeley.comrsc.orgnih.govrsc.org The σ1 receptor is a unique intracellular chaperone protein involved in cellular signaling and survival, and it is a therapeutic target for neurodegenerative diseases. nih.govmdpi.com A series of N-cyclobutylaminoethoxyisoxazole derivatives has been synthesized and evaluated, showing low nanomolar to subnanomolar binding affinities for the σ1 receptor and excellent selectivity over the σ2 subtype. mendeley.comrsc.orgnih.gov Many of these compounds also exhibited significant efficacy in promoting neurite outgrowth in neuronal cell models, a key process for neuronal repair. mendeley.comrsc.org

One standout compound from this series, compound 28 , emerged as a highly promising selective σ1 receptor ligand with a Kᵢ value of 0.2 nM for σ1 and 198 nM for σ2, indicating high selectivity. mendeley.comrsc.orgrsc.org

Table 1: Binding Affinities of N-cyclobutylaminoethoxyisoxazole Derivatives for Sigma Receptors

This table presents in vitro binding data for a selection of compounds from the study, highlighting their affinity (Kᵢ) for Sigma-1 (σ1) and Sigma-2 (σ2) receptors and their selectivity ratio.

| Compound | Kᵢ σ1 (nM) | Kᵢ σ2 (nM) | Selectivity (σ2/σ1) |

| 17 | 0.9 | 102 | 113 |

| 20 | 0.3 | 125 | 417 |

| 24 | 0.8 | 158 | 198 |

| 28 | 0.2 | 198 | 990 |

| 30 | 1.2 | 256 | 213 |

Data sourced from Sun, H., et al. (2018). RSC Advances. mendeley.com

The structural framework of this compound is also relevant to the modulation of other neurotransmitter receptors. For example, arylcycloalkylamines, a broader class of compounds that includes derivatives of cyclobutanamine, have been investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor. semanticscholar.org The NMDA receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function. The exploration of cyclobutanamine derivatives in this context suggests that this scaffold can be adapted to target a range of different receptor types within the central nervous system.

Structure-Activity Relationship (SAR) Studies for Pharmacological Optimization

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into viable drug candidates. nbinno.comdrugdesign.orgnih.gov For derivatives of this compound, SAR studies focus on how systematic modifications to the molecule's structure affect its biological activity. nih.gov

In the case of the N-cyclobutylaminoethoxyisoxazole derivatives targeting the Sigma-1 receptor, SAR analysis revealed several key insights. mendeley.com Modifications to the terminal phenyl ring of the isoxazole (B147169) scaffold led to significant changes in binding affinity and selectivity. The data indicated that the N-cyclobutylamino group was a critical component for high-affinity binding to the σ1 receptor. The constrained nature of the cyclobutane ring, compared to more flexible alkyl chains, likely contributes to a more favorable interaction with the receptor's binding pocket. This systematic approach of synthesizing and testing analogs allows researchers to build a comprehensive understanding of the molecular features required for potent and selective pharmacological activity, guiding the rational design of improved therapeutic agents. mendeley.comnih.gov

Investigation of Biological Pathways and Pharmacological Effects

Detailed investigations into how this compound interacts with biological systems are absent from the current scientific record.

Neurite Outgrowth Efficacy in Cellular Models

The process of neurite outgrowth, the extension of projections from a neuron, is a critical area of research in neuroscience, particularly for the development of therapies for nerve injury and neurodegenerative diseases. Cellular models, such as PC12 or SH-SY5Y cell lines, are commonly used to screen for compounds that can promote this process. However, no studies have been published that assess the effects of this compound on neurite initiation or elongation in these or any other cellular models.

Mechanisms of Action at Molecular Targets (e.g., enzymes, receptors)

Understanding a compound's mechanism of action is fundamental to drug discovery. This involves identifying its specific molecular targets, such as enzymes or receptors, and characterizing the nature of the interaction. There is currently no information available regarding the molecular targets of this compound or how it may exert any pharmacological effects.

Blood-Brain Barrier Permeability Assessment in Drug Design (e.g., CNS MPO scores)

For a compound to be effective in treating central nervous system (CNS) disorders, it must be able to cross the highly selective blood-brain barrier (BBB). The CNS Multiparameter Optimization (MPO) score is a computational tool used in drug design to predict the likelihood of a compound penetrating the BBB. nih.gov This score is calculated based on several physicochemical properties, including molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov A higher CNS MPO score (typically on a scale of 0 to 6) indicates a greater probability of CNS penetration. nih.gov

There are no published studies that have calculated the CNS MPO score for this compound or experimentally assessed its permeability across the blood-brain barrier. Such an assessment would be a crucial first step in evaluating its potential as a CNS-active agent.

Applications in Catalysis and Advanced Materials Science

N-Methylcyclobutanamine as a Precursor for Complex Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. openmedicinalchemistryjournal.commsesupplies.com this compound serves as a valuable starting material for the construction of these complex molecular architectures. The strained cyclobutane (B1203170) ring can be strategically employed in ring-opening or rearrangement reactions to generate diverse heterocyclic scaffolds.

One notable synthetic strategy is the Pictet-Spengler reaction, a chemical reaction where a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure. wikipedia.org This reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and other related heterocyclic systems. wikipedia.orgnrochemistry.com While direct examples involving this compound are not extensively documented in readily available literature, its structural motif as a secondary amine makes it a plausible candidate for variations of this reaction, potentially leading to novel heterocyclic frameworks. The reaction mechanism typically proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution with an activated aromatic ring. depaul.edu

Another significant avenue for heterocycle synthesis is through [3+2] cycloaddition reactions. maxapress.comkingston.ac.uknih.gov These reactions involve the combination of a three-atom component with a two-atom component to form a five-membered ring. Nitrones, which can be derived from secondary amines, are common three-atom components in these reactions. nih.gov The reaction of an this compound-derived nitrone with an alkene or alkyne could, in principle, provide access to isoxazolidine (B1194047) or isoxazoline (B3343090) skeletons, which are important precursors for various biologically active molecules. kingston.ac.uk

The development of multicomponent reactions (MCRs) has further expanded the toolkit for synthesizing complex heterocycles from simple starting materials. nih.govmdpi.commdpi.com MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step. The amine functionality of this compound makes it a suitable component for MCRs, potentially enabling the rapid construction of diverse and complex heterocyclic libraries for drug discovery and materials science applications.

Role in the Synthesis of Specialty Chemicals and Functional Materials

The unique structural features of this compound also position it as a valuable monomer or building block in the synthesis of specialty chemicals and functional materials. researchgate.net The incorporation of the cyclobutane moiety can impart specific properties to polymers and other materials, such as altered thermal stability, solubility, and mechanical characteristics.

Conductive polymers are a class of organic materials that possess electrical conductivity and have applications in electronics, sensors, and energy storage. mdpi.comresearchgate.netyoutube.commdpi.com The synthesis of conductive polymers often involves the polymerization of monomer units containing heteroatoms, such as nitrogen. While direct polymerization of this compound into a conductive polymer is not a common example, its derivatives could potentially be used as monomers or co-monomers to tailor the properties of existing conductive polymers. The nitrogen atom can be a site for further functionalization, allowing for the tuning of the electronic properties of the resulting material.

The synthesis of functional polymers with specific optical or electronic properties is an active area of research. The incorporation of this compound into a polymer backbone could influence the material's refractive index, light absorption, or fluorescence characteristics. These properties are crucial for applications in optical devices, coatings, and sensors.

Development as a Ligand for Organometallic Catalysis

The coordination chemistry of transition metals is central to the field of organometallic catalysis. libretexts.orglumenlearning.comuniba.sktamu.edu Ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. nih.gov Nitrogen-containing compounds are a prominent class of ligands due to their strong coordinating ability. nih.govresearchgate.net

While N-heterocyclic carbenes (NHCs) have gained significant attention as ligands in organometallic catalysis, simple amines and their derivatives also serve as effective ligands. researchgate.net The nitrogen atom in this compound can donate its lone pair of electrons to a metal center, forming a coordination complex. The steric bulk of the cyclobutyl group can influence the coordination geometry around the metal and, consequently, the catalytic activity and selectivity.

Palladium and rhodium complexes are widely used in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and cycloadditions. nih.govmdpi.comnih.govresearchgate.netchemrxiv.orgmdpi.comresearchgate.netmdpi.comnih.govnih.gov The development of novel ligands is crucial for advancing these catalytic systems. This compound and its derivatives represent a class of potentially valuable ligands for these metals. The synthesis of palladium or rhodium complexes bearing this compound-based ligands could lead to catalysts with unique reactivity profiles. For instance, in Suzuki-Miyaura cross-coupling reactions, the nature of the ligand is critical in facilitating the different steps of the catalytic cycle. nih.gov

The table below summarizes some key transition metals and their common applications in catalysis where nitrogen-containing ligands are often employed.

| Transition Metal | Common Catalytic Applications |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Hydrogenation, C-H activation |

| Rhodium (Rh) | Hydrogenation, Hydroformylation, Cycloaddition reactions |

| Ruthenium (Ru) | Metathesis, Hydrogenation, Transfer hydrogenation |

| Iridium (Ir) | C-H activation, Hydrogenation |

| Copper (Cu) | Click chemistry, Ullmann condensation, Atom transfer radical polymerization (ATRP) |

Applications in Agrochemical Research as a Building Block

The development of new and effective pesticides is crucial for modern agriculture. google.comnih.govnih.govnih.govcabidigitallibrary.orgresearchgate.netresearchgate.netnih.gov Nitrogen-containing heterocycles are a common feature in the molecular structures of many insecticides, fungicides, and herbicides. msesupplies.com The synthesis of these agrochemicals often relies on the use of versatile building blocks that can be readily modified to optimize biological activity. sciencedaily.com

The design of new pesticides often involves the exploration of novel chemical space. The introduction of the this compound moiety into known agrochemical scaffolds or as a core component of new molecular designs could lead to the discovery of compounds with improved efficacy, selectivity, or environmental profiles. Patents in the agrochemical field often disclose novel chemical entities and synthetic intermediates, and a thorough search of patent literature could reveal specific applications of this compound in this area.

The table below lists some major classes of agrochemicals where nitrogen-containing building blocks are frequently utilized.

| Agrochemical Class | Mode of Action (Example) |

| Neonicotinoids | Act on the nicotinic acetylcholine (B1216132) receptor in insects. |

| Sulfonylureas | Inhibit the enzyme acetolactate synthase in plants. |

| Triazoles | Inhibit the biosynthesis of ergosterol (B1671047) in fungi. |

| Phenylpyrazoles | Block GABA-gated chloride channels in insects. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N-methylcyclobutanamine. These methods solve the electronic structure of the molecule to determine its energy, electron distribution, and other related properties with a high degree of accuracy.

The conformational space of this compound is defined by the puckering of the cyclobutane (B1203170) ring and the orientation of the N-methylamino substituent. The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The substituent can be in either an axial or equatorial position relative to the approximate plane of the ring. Furthermore, rotation around the C-N single bond adds to the conformational complexity.

DFT calculations can be used to locate the stable conformers (local minima on the potential energy surface) and the transition states connecting them. By optimizing the geometry of different starting structures, the equatorial and axial conformers can be identified. Typically, for substituted cyclobutanes, the equatorial conformer is energetically favored over the axial conformer due to reduced steric hindrance. The energy difference between these conformers can be precisely calculated.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Description |

|---|---|---|---|

| Equatorial | 0.00 | ~175 | The N-methylamino group is positioned away from the ring, minimizing steric interactions. This is the global minimum energy conformation. |

| Axial | ~1.5 - 2.5 | ~95 | The N-methylamino group is positioned more directly above the ring, leading to increased steric strain with the axial hydrogens on the ring. |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for such a molecule.

DFT calculations also provide a wealth of information about the electronic structure of this compound. Key properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized on the lone pair of the nitrogen atom. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. For this compound, a region of negative potential (typically colored red) is expected around the nitrogen atom due to its lone pair, indicating the site most susceptible to electrophilic attack. Regions of positive potential (blue) are expected around the hydrogen atoms.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -8.5 to -9.5 eV | Indicates the energy of the electron-donating capability, localized on the nitrogen lone pair. |

| LUMO Energy | ~ 1.5 to 2.5 eV | Indicates the energy for accepting an electron, likely distributed over the C-N and C-H antibonding orbitals. |

| HOMO-LUMO Gap | ~ 10.0 to 12.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~ 1.0 to 1.5 D | Reflects the overall polarity of the molecule, arising from the electronegative nitrogen atom. |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for such a molecule.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of the molecule's conformations, molecular dynamics (MD) simulations offer a dynamic view of its flexibility. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves and changes shape at a given temperature.

For this compound, an MD simulation would typically be performed using a classical force field (e.g., AMBER, CHARMM, or OPLS). The simulation would show the dynamic interconversion between different puckered states of the cyclobutane ring and the rotation of the methyl and cyclobutyl groups around the C-N bond. Analysis of the simulation trajectory can provide information on the timescales of these motions and the populations of different conformational states, which can be compared with the energetic predictions from DFT.

Modeling of Intermolecular Interactions (e.g., Ligand-Receptor Binding)

Understanding how this compound interacts with other molecules is crucial, particularly in a biological or materials context. Computational modeling can be used to study these intermolecular interactions. If this compound were to act as a ligand binding to a biological receptor (e.g., an enzyme or a protein), molecular docking simulations could be employed to predict its preferred binding orientation within the receptor's active site.

These docking studies would be followed by more rigorous calculations, such as molecular mechanics with generalized Born and surface area solvation (MM/GBSA) or free energy perturbation (FEP) methods, to estimate the binding affinity. These models would account for various types of interactions:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor (N-H) and acceptor (the nitrogen lone pair).

Van der Waals Interactions: The nonpolar cyclobutyl and methyl groups would interact with hydrophobic pockets of a receptor.

Electrostatic Interactions: The partial charges on the atoms of this compound would interact with the electrostatic field of the binding partner.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, key spectroscopic properties that can be calculated include NMR chemical shifts and vibrational frequencies.

NMR Spectroscopy: Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, the ¹H and ¹³C NMR chemical shifts can be predicted. These calculations are typically performed on the optimized geometries of the most stable conformers. The predicted shifts can be averaged based on the Boltzmann population of each conformer to obtain a theoretical spectrum that can be compared with experimental data.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~ 35-40 | ~ 2.3-2.6 |

| C(1)-N | ~ 55-60 | ~ 2.8-3.2 |

| C(2,4) | ~ 28-33 | ~ 1.8-2.1 |

| C(3) | ~ 12-16 | ~ 1.5-1.8 |

Note: The data in this table is illustrative and represents typical chemical shift ranges for the functional groups present in the molecule.

Vibrational Spectroscopy: The calculation of vibrational frequencies (corresponding to IR and Raman spectra) is another standard output of quantum chemical calculations. By diagonalizing the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates), the vibrational modes and their corresponding frequencies can be obtained. These predicted frequencies are often systematically scaled to account for approximations in the theoretical model and anharmonicity, providing a good match with experimental IR spectra.

Stability, Degradation Pathways, and Safety Considerations in Research Environments

Chemical Stability Under Varied Laboratory Conditions

N-methylcyclobutanamine, an organic compound featuring a four-carbon ring structure, is generally a colorless to pale yellow liquid. Its stability in a laboratory setting is contingent on several factors. As an amine, it is susceptible to degradation under certain conditions. For instance, amines can react with atmospheric carbon dioxide, which necessitates proper storage.

To maintain its chemical integrity, this compound should be stored in a cool, dry place with a tightly sealed container to prevent exposure to air and moisture. venturacounty.gov The use of an inert atmosphere, such as nitrogen or argon, is also a recommended practice for long-term storage to minimize oxidative degradation. The compound is soluble in polar solvents, a common characteristic of amines due to their capacity for hydrogen bonding.

Interactive Table: Stability of this compound Under Various Conditions

| Condition | Effect on Stability | Mitigation Strategy |

| Exposure to Air | Potential for oxidation and reaction with carbon dioxide. | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen, argon). |

| Moisture | May act as a catalyst for certain degradation reactions. | Store in a dry environment. Use of desiccants can be considered. |

| Elevated Temperatures | Can lead to thermal decomposition. | Store in a cool location, away from direct heat sources. |

| Light | UV radiation can potentially initiate degradation pathways. | Store in an opaque or amber-colored container in a dark place. |

Identification of Incompatible Materials in Synthesis and Storage (e.g., Strong Oxidizing Agents)

Proper segregation of chemicals is a cornerstone of laboratory safety to prevent hazardous reactions. ed.ac.uk this compound, being a cyclic amine, is incompatible with a range of substances. lookchem.com Violent reactions can occur when incompatible chemicals are mixed, potentially leading to fires, explosions, or the release of toxic substances. ed.ac.uk

The primary materials to avoid contact with this compound include strong oxidizing agents. These substances can react vigorously with amines. Additionally, acids are incompatible as they will react with the basic amine in an exothermic neutralization reaction. It is crucial to store this compound separately from these and other incompatible materials, ideally using physical barriers like dedicated storage cabinets. ed.ac.uk

Interactive Table: Incompatible Materials with this compound

| Incompatible Material Class | Specific Examples | Potential Hazard |

| Strong Oxidizing Agents | Peroxides, nitrates, perchlorates | Vigorous, potentially explosive reaction. |

| Acids | Hydrochloric acid, sulfuric acid, nitric acid | Exothermic neutralization reaction. |

| Acid Anhydrides | Acetic anhydride | Can lead to vigorous acylation reactions. |

| Halogenating Agents | Thionyl chloride, phosphorus pentachloride | Can result in uncontrolled substitution reactions. |

Thermal Decomposition Products and Mechanisms

At elevated temperatures, the this compound molecule is expected to break down into smaller, more stable molecules. The strained cyclobutane (B1203170) ring may undergo cleavage, and the carbon-nitrogen bonds could also rupture. Potential decomposition products could include various gaseous substances and smaller organic fragments. The specific products and their relative abundances would depend on the precise conditions of decomposition, such as temperature, pressure, and the presence of a catalyst.

Mechanistic Aspects of Biological Interactions and Safety Profiles